Methyl 3-acetyl-4-aminobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification reactions. These reactions are designed as experiments for introductory organic chemistry courses, highlighting the accessibility of synthesizing complex esters through simple one-pot reactions. The product from these reactions is characterized using techniques like NMR spectroscopy and thin-layer chromatography, demonstrating the practical approach to synthesizing ester compounds in the laboratory (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-acetyl-4-aminobenzoate can be analyzed using X-ray diffraction data, providing insights into the crystalline structure and spatial arrangement of atoms within the molecule. For instance, studies on similar molecules have determined crystal structures and molecular geometries, contributing to a deeper understanding of how structural variations influence the properties and reactivity of these compounds (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
Methyl 3-acetyl-4-aminobenzoate participates in various chemical reactions that highlight its reactivity and functional group transformations. For example, reactions involving nitration, reduction, and esterification showcase the compound's versatility in organic synthesis. These reactions not only provide pathways to synthesize the compound but also offer opportunities to modify its structure for specific research applications (Feng, 2005).
Scientific Research Applications
Pharmaceutical Intermediates : A study by Feng (2005) in "Jiangsu Chemical Industry" describes a process for synthesizing a derivative of Methyl 3-acetyl-4-aminobenzoate, indicating potential as a pharmaceutical intermediate (Feng, 2005).
Local Anesthetics and Anti-Inflammatory Agents : Catsoulacos (1976) in the "Journal of Pharmaceutical Sciences" found that derivatives of Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate, a related compound, show promise as local anesthetics and anti-inflammatory agents (Catsoulacos, 1976).
Natural Product Isolation : Park et al. (2009) isolated Methyl 3-acetyl-4-hydroxybenzoate, a paraben derivative, from the seeds of Lithospermum erythrorhizon, a plant known for potential health benefits, suggesting its natural occurrence and potential uses (Park et al., 2009).
Chemical Properties Study : Johnston (1906) investigated the basic and acidic constants of methyl derivatives of para-aminobenzoic acid, showing how methyl ester formation affects these properties (Johnston, 1906).
Antitumor Activity : Chua et al. (1999) found that 2-(4-aminophenyl)benzothiazoles, structurally similar to Methyl 3-acetyl-4-aminobenzoate, demonstrate potent antitumor activity, with metabolism playing a key role in their mechanism of action (Chua et al., 1999).
Polymer Synthesis : Kricheldorf and Loehden (1995) utilized 3-aminobenzoic acid and 3-acetoxybenzoic acid for synthesizing diverse poly(ester-amide)s, indicating a role in polymer science (Kricheldorf & Loehden, 1995).
Oxidative Stress Protection : A study by Cai et al. (2016) in "Molecules" suggests that MDHB, related to Methyl 3-acetyl-4-aminobenzoate, protects against oxidative stress and inhibits apoptosis in cells, indicating potential therapeutic benefits (Cai et al., 2016).
Antibacterial Activity : Paruch et al. (2020) in "Molecules" synthesized novel 1,3,4-oxadiazole derivatives that showed significant antimicrobial activity, particularly against Staphylococcus epidermidis, demonstrating potential in antibacterial applications (Paruch et al., 2020).
properties
IUPAC Name |
methyl 3-acetyl-4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWQJXAUBYDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446037 | |
Record name | methyl 3-acetyl-4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-4-aminobenzoate | |
CAS RN |
111714-47-7 | |
Record name | methyl 3-acetyl-4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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